N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide
Description
Properties
CAS No. |
1251687-82-7 |
|---|---|
Molecular Formula |
C22H14ClFN4O3S |
Molecular Weight |
468.89 |
IUPAC Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN4O3S/c1-12-2-5-14(6-3-12)28-21(29)19-17(8-9-32-19)27(22(28)30)11-18-25-20(26-31-18)13-4-7-15(23)16(24)10-13/h2-10H,11H2,1H3 |
InChI Key |
OPYQKZKKWFSERB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl and thienylsulfonyl groups. Common reagents used in these reactions include benzyl chloride, thienylsulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
The compound has multiple applications across different scientific domains:
Medicinal Chemistry
- Therapeutic Potential : N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide has shown promise in treating neurological disorders, particularly due to its ability to interact with neurotransmitter receptors. Studies indicate that it may act as a ligand in receptor binding assays, which are crucial for understanding drug-receptor interactions .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Its structural components may facilitate interactions with critical cellular pathways involved in tumor growth .
Biochemical Research
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes. For instance, compounds with similar structures have been tested against enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease research . This indicates a potential application in developing treatments for neurodegenerative diseases.
- Receptor Binding Studies : Research indicates that the compound can serve as a ligand in studies aimed at understanding receptor dynamics and signaling pathways. This could lead to the development of more targeted therapies for various conditions.
Synthetic Chemistry
- Building Block for Complex Molecules : The compound can be utilized as a synthetic intermediate in the development of more complex organic molecules. Its unique functional groups allow chemists to modify and create derivatives with enhanced properties.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
- Antimicrobial and Anticancer Evaluation : A series of derivatives related to this compound have been synthesized and tested for antimicrobial and anticancer activities. Results indicated significant efficacy against various cancer cell lines, suggesting that modifications to the core structure could yield even more potent agents .
- Neuroprotective Effects : Research has highlighted the neuroprotective potential of compounds similar to this compound. These studies focus on their ability to prevent neuronal death in models of neurodegeneration, indicating a pathway for developing treatments for diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in Anti-Alzheimer’s Research
Several piperidine-acetamide derivatives have been synthesized as AChE inhibitors for Alzheimer’s disease (AD) treatment:
Key Observations :
- The target compound shares the benzylpiperidinyl-acetamide scaffold with compound 23 , a potent AChE inhibitor (IC50 = 0.01 µM). However, replacing the 2-oxoindolin-3-yl group with a 2-thienylsulfonyl-piperidine may alter selectivity or potency due to differences in electron-withdrawing effects and steric bulk .
Piperidine-Sulfonamide Derivatives in Opioid Research
Piperidine-sulfonamides are also explored in opioid receptor modulation. Notable examples include:
Key Observations :
- W-18 and W-15 feature sulfonamide-linked piperidines but with aryl substituents (e.g., chlorophenyl, nitrophenylethyl) instead of thienyl groups.
Acetamide Derivatives in Other Therapeutic Areas
Lp-PLA2 Inhibitors (Atherosclerosis and AD)
Rilapladib, a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, shares structural motifs with the target compound:
| Compound Name | Substituents/Modifications | Target (IC50) | Source |
|---|---|---|---|
| Rilapladib | Difluorobenzylthio, trifluoromethyl-biphenyl | Lp-PLA2 (0.23 nM) | |
| Target Compound | 2-Thienylsulfonyl-piperidine | Not reported | N/A |
Key Observations :
- Rilapladib’s potency arises from its quinoline-thioether and trifluoromethyl-biphenyl groups, which enhance target binding. The target compound lacks these groups but may exhibit Lp-PLA2 inhibition due to its sulfonamide moiety .
Fentanyl Analogs
Several fentanyl derivatives feature piperidine-acetamide backbones but differ in substituents:
Key Observations :
- Fentanyl analogs prioritize lipophilic N-aryl and phenethyl groups for µ-opioid receptor binding. The target compound’s thienylsulfonyl group may redirect activity toward non-opioid targets (e.g., AChE) due to reduced lipophilicity and altered steric interactions .
Example :
- Synthesis of 2-chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide () involves reacting benzylpiperidine with chloroacetyl chloride, a method adaptable to the target compound by substituting 2-thienylsulfonyl chloride .
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Piperidine rings : Two piperidine moieties contribute to its pharmacological properties.
- Thienylsulfonyl group : This moiety is crucial for enhancing receptor affinity and selectivity.
Receptor Affinity
Research indicates that compounds related to this compound exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2 receptors. The binding affinities are quantitatively assessed using Ki values, which indicate the potency of the compound in displacing a radiolabeled ligand from the receptor.
| Compound | Receptor Type | Ki (nM) |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma1 | 3.90 |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma2 | 240 |
| 2-fluoro-substituted analogue | Sigma1 | 3.56 |
| 2-fluoro-substituted analogue | Sigma2 | 667 |
These data suggest that modifications to the benzene ring can significantly impact receptor selectivity and affinity. For instance, halogen substitutions generally enhance sigma receptor binding, while electron-donating groups tend to reduce affinity for sigma2 receptors .
The mechanism by which this compound exerts its effects involves modulation of sigma receptor activity. Sigma receptors are implicated in various neurobiological processes, including pain perception, mood regulation, and neuroprotection. The ability of this compound to selectively bind to sigma1 receptors positions it as a potential candidate for treating conditions such as depression and neurodegenerative diseases .
Neuroprotective Effects
A study evaluating the neuroprotective effects of related compounds demonstrated that sigma1 receptor agonists could mitigate neuronal damage in models of neurodegeneration. The compounds were shown to enhance cell survival in cultures exposed to neurotoxic agents, suggesting that this compound may similarly confer protective benefits .
Analgesic Properties
Another investigation focused on the analgesic properties of sigma receptor ligands. It was found that compounds with high selectivity for sigma1 receptors exhibited significant analgesic effects in animal models of pain. This finding supports the hypothesis that this compound could serve as an effective analgesic agent .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have revealed critical insights into how structural modifications influence biological activity. For example:
- Substituent Positioning : The position of substituents on the piperidine or phenolic rings can drastically alter receptor binding profiles.
- Functional Groups : The presence of sulfonamide groups enhances solubility and bioavailability, essential for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
